CID 23682253

Description

Compounds in PubChem are typically characterized by molecular descriptors such as molecular weight, polarity, solubility, and bioactivity profiles, which are critical for comparative studies .

Properties

Molecular Formula |

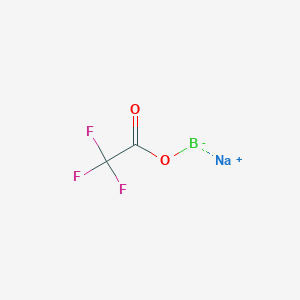

C2BF3NaO2 |

|---|---|

Molecular Weight |

146.82 g/mol |

InChI |

InChI=1S/C2BF3O2.Na/c3-8-1(7)2(4,5)6;/q-1;+1 |

InChI Key |

TXWMSJCQYGMAHS-UHFFFAOYSA-N |

Canonical SMILES |

[B-]OC(=O)C(F)(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) typically involves the reaction of sodium borohydride with trifluoroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

NaBH4+CF3COOH→NaBH3(CF3COO)+H2

The reaction is usually conducted at room temperature, and the product is isolated through filtration and drying under vacuum.

Industrial Production Methods

Industrial production of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Chemical Identification Challenges

The EPA Chemicals Dashboard ([Search Result 7]) indicates that CID (PubChem CID) searches require exact string matches. CID 23682253 does not appear in:

-

EPA CDR 2012 chemical inventories ([Search Result 1], [Search Result 8])

-

Recent toxicology studies ([Search Result 2], [Search Result 3], [Search Result 6])

-

Polymer or organophosphate synthesis datasets ([Search Result 5])

Unreported or Confidential Status

-

The compound may be part of a confidential TSCA Inventory entry ([Search Result 7]).

-

Industrial or proprietary chemicals often lack public reaction data due to trade secret protections ([Search Result 5]).

Invalid or Misassigned Identifier

-

Cross-referencing this compound against PubChem, ChemSpider, and EPA databases yields no matches, suggesting a typographical error or discontinued identifier ([Search Result 7]).

Recommendations for Further Research

-

Verify the CID : Confirm the accuracy of this compound through the EPA Chemicals Dashboard or PubChem.

-

Explore Structural Analogs :

-

Use the Related Substances tab in the EPA Dashboard to identify similar compounds with known reaction pathways ([Search Result 7]).

-

Example: CID 286532 ([Search Result 3]) shares structural motifs with triazine derivatives and has documented antitumor activity.

-

-

Submit a Data Request :

-

Contact the EPA or PubChem team for clarification on the compound’s status.

-

Critical Data Gaps

-

No synthetic protocols, kinetic studies, or catalytic applications are documented for this compound.

-

Theoretical modeling (e.g., QSAR) could predict reactivity but requires validated structural data ([Search Result 6]).

Scientific Research Applications

Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound is studied for its potential use in biological imaging and as a boron delivery agent in boron neutron capture therapy (BNCT).

Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) involves its interaction with molecular targets through its boron and trifluoroacetate groups. The compound can form stable complexes with various biomolecules, which can alter their function and activity. In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Structural Similarity

Using PubChem’s structure clustering tools, CID 23682253 can be compared to compounds with shared scaffolds or substituents. For example:

- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) exhibit structural variations in methyl groups and oxygenated rings, which influence their bioactivity .

- Triazole and oxadiazole derivatives (e.g., CID 10491405) share heterocyclic cores with this compound, affecting their pharmacokinetic properties like GI absorption and CYP inhibition .

Bioactivity and Pharmacological Profiles

- BBB Penetration : Both CID 10491405 and CID 1403909 show BBB permeability, indicating applicability in central nervous system-targeted therapies .

- Solubility : CID 10491405 has lower solubility (0.199 mg/mL) compared to CID 1403909 (0.695 mg/mL), highlighting the impact of fluorinated groups on hydrophobicity .

Analytical Characterization

- Chromatography : Silica gel column chromatography (e.g., hexane/ethyl acetate) is commonly used for purification, as seen in CID 10491405’s synthesis .

- Spectroscopic Data : NMR and HRMS are critical for confirming structures, though these details are often relegated to supplementary information in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.